molecular formula C8H7ClF2 B1390658 (2-Chloro-1,1-difluoroethyl)benzene CAS No. 55805-08-8

(2-Chloro-1,1-difluoroethyl)benzene

Cat. No.: B1390658
CAS No.: 55805-08-8
M. Wt: 176.59 g/mol
InChI Key: RANLLZYBLOAACB-UHFFFAOYSA-N
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Description

Significance of Organohalogen and Organofluorine Chemistry in Advancing Synthetic Capabilities

Organohalogen compounds are organic compounds containing at least one carbon-halogen bond. britannica.com This class of molecules is crucial in numerous applications, serving as solvents, reagents, and building blocks for the synthesis of a vast array of more complex molecules, including pharmaceuticals and agrochemicals. britannica.comnumberanalytics.comksu.edu.sa The introduction of a halogen atom into an organic molecule can dramatically alter its physical and chemical properties. numberanalytics.comnumberanalytics.com For instance, the carbon-halogen bond is polarized, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge, making the carbon susceptible to nucleophilic attack. ksu.edu.sa The strength of this bond varies depending on the halogen, with the carbon-fluorine bond being one of the strongest in organic chemistry and the carbon-iodine bond being the weakest. britannica.comwikipedia.org This trend in bond strength directly influences the reactivity of the organohalogen compound. britannica.com

Within the expansive field of organohalogen chemistry, organofluorine chemistry holds a particularly prominent position. cas.cnnumberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity and small size, impart distinct characteristics to fluorinated organic compounds. cas.cnnumberanalytics.com The incorporation of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after modification in drug discovery. cas.cnnumberanalytics.com Consequently, the development of new and efficient methods for introducing fluorine and fluorinated groups into organic molecules is a major focus of contemporary research. cas.cnspringernature.com

Contextualizing Halogenated Alkylbenzenes within Modern Organic Synthesis and Mechanistic Understanding

Halogenated alkylbenzenes are a specific subclass of organohalogens that feature a halogen atom attached to an alkyl chain which is, in turn, bonded to a benzene (B151609) ring. lumenlearning.com These compounds serve as versatile intermediates in organic synthesis. The reactivity of the benzylic position—the carbon atom attached to the aromatic ring—is a key feature of alkylbenzenes. lumenlearning.com This position is susceptible to various transformations, including radical halogenation, due to the resonance stabilization of the resulting benzylic radical. lumenlearning.comlibretexts.org

The synthesis of halogenated alkylbenzenes can be achieved through several methods, including the Friedel-Crafts alkylation of benzene with a haloalkane or the halogenation of an alkylbenzene. lumenlearning.comnagwa.com The specific reaction conditions, such as the presence of a catalyst or UV light, dictate whether substitution occurs on the aromatic ring or on the alkyl side chain. libretexts.org For instance, the reaction of benzene with a chloroalkane in the presence of a Lewis acid like aluminum chloride typically leads to the formation of an alkylbenzene. nagwa.com

Research Trajectories and Scholarly Objectives Pertaining to (2-Chloro-1,1-difluoroethyl)benzene as a Model System

The compound this compound, with its combination of a phenyl group, a difluorinated carbon, and a chlorinated carbon, presents a unique structure for investigating the interplay of different halogen atoms and their influence on reactivity. While specific research exclusively focused on this compound is not extensively documented in the provided search results, its structure suggests its potential as a valuable model system for several research areas.

For instance, its synthesis would likely involve methodologies from organofluorine chemistry, potentially starting from a precursor like 2-chloro-1,1-difluoroethene. wikipedia.org The reactions of this compound could be explored to understand how the presence of the geminal fluorine atoms affects the reactivity of the chlorine atom in nucleophilic substitution or elimination reactions. The study of such reactions contributes to a deeper understanding of fundamental mechanistic principles in organic chemistry.

Furthermore, given the prevalence of fluorinated motifs in bioactive molecules, derivatives of this compound could be of interest in medicinal chemistry and materials science. Research in this area would likely focus on synthesizing analogs and evaluating their physical, chemical, and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLLZYBLOAACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294603
Record name (2-Chloro-1,1-difluoroethyl)benzene
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Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-08-8
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 1,1 Difluoroethyl Benzene Analogues

Elucidation of Reaction Pathways in C-F Bond Formation Processes

The formation of carbon-fluorine (C-F) bonds is a pivotal transformation in medicinal and materials chemistry. Understanding the underlying mechanisms is crucial for developing novel and efficient fluorination methods. For substrates such as (2-Chloro-1,1-difluoroethyl)benzene and its analogues, several pathways, including radical and ionic processes, have been investigated.

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the functionalization of C-H bonds, including those at the benzylic position of ethylbenzene (B125841) analogues. uni.luacs.org This process typically involves the homolytic cleavage of a C-H bond, facilitated by a photocatalyst or a thermally generated radical, followed by trapping of the resulting carbon-centered radical with a fluorine source. acs.orgscripps.edu

In the context of fluorinating halogenated ethylbenzenes, a common mechanistic cycle involves a photosensitizer (PC), such as an aromatic ketone (e.g., acetophenone), and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. researchgate.net The proposed mechanism proceeds as follows:

Photoexcitation: The photosensitizer absorbs light and is promoted to an excited state (PC*).

Hydrogen Abstraction: The excited photosensitizer abstracts a hydrogen atom from the benzylic position of the ethylbenzene analogue, which is often the most reactive C-H bond. This generates a benzylic radical and the reduced form of the photocatalyst (PCH•). uni.luacs.org

Fluorine Transfer: The benzylic radical reacts with the fluorinating agent (e.g., Selectfluor®) to form the C-F bond and release a radical cation. researchgate.net

Catalyst Regeneration: The catalytic cycle is completed by an electron transfer step that regenerates the ground-state photosensitizer.

The HAT process is a concerted movement of a proton and an electron, and its efficiency can be influenced by the bond dissociation energy (BDE) of the C-H bond being targeted. scripps.edu Benzylic C-H bonds are particularly susceptible to HAT due to the resonance stabilization of the resulting benzylic radical. The use of photocatalysis allows these reactions to proceed under mild conditions. uni.lu

Table 1: Key Steps in Photocatalyzed HAT Fluorination

StepDescriptionReactantsProducts
1PhotoexcitationPhotosensitizer (PC)Excited Photosensitizer (PC)
2Hydrogen Atom TransferSubstrate (R-H) + PCSubstrate Radical (R•) + Reduced PC (PCH•)
3Fluorine TransferR• + Fluorinating Agent (F-X)Fluorinated Product (R-F) + X•
4Catalyst RegenerationPCH• + X•PC + HX

Single Electron Transfer (SET) represents another fundamental pathway relevant to the transformation of halogenated organic compounds. youtube.comillinois.edu In the context of C-F bond formation or cleavage involving analogues of this compound, SET processes are often initiated electrochemically or through photoredox catalysis. rsc.org

A relevant example is the reductive cleavage of C-F bonds in trifluoromethyl arenes, which are structurally related to the target molecule. rsc.org The mechanism is believed to proceed in a stepwise manner:

Initial Electron Transfer: A single electron is transferred from a cathode or a reduced photocatalyst to the trifluoromethyl arene. This forms a stabilized radical anion.

Fluoride (B91410) Elimination: The radical anion is unstable and undergoes fragmentation, releasing a fluoride ion (F⁻) to generate a difluoromethyl radical.

Second Electron Transfer: This radical intermediate is rapidly reduced by a second single electron transfer, yielding a benzylic anion.

Protonation: The resulting anion is then quenched by a proton source present in the reaction medium to give the hydrodefluorinated product. rsc.org

This stepwise dissociative electron transfer mechanism highlights how SET can initiate the cleavage of strong C-F bonds under reductive conditions. rsc.org Conversely, SET can also be implicated in C-F bond formation, where an initially formed radical cation of an arene could be trapped by a fluoride source, although this is less common for benzylic fluorination compared to HAT.

When halogenated ethylbenzenes undergo further halogenation on the aromatic ring, the reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. youtube.com A key feature of this mechanism is the formation of a resonance-stabilized carbocationic intermediate, commonly known as a sigma complex or an arenium ion. youtube.compressbooks.pub

The process for chlorination or bromination can be outlined as follows:

Electrophile Generation: A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) polarizes the halogen molecule (e.g., Cl₂), making one of the halogen atoms highly electrophilic.

Nucleophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic halogen. This step breaks the aromaticity of the ring and forms the sigma complex. The positive charge in this intermediate is delocalized over the remaining five carbon atoms of the ring through resonance. youtube.com

Deprotonation: A weak base, such as the [FeCl₄]⁻ complex, removes a proton from the carbon atom bearing the new halogen substituent. This step restores the aromaticity of the ring and regenerates the catalyst, yielding the halogenated product. youtube.com

The stability of the carbocationic intermediate dictates the regioselectivity of the reaction. The (2-chloro-1,1-difluoroethyl) substituent influences where the incoming electrophile will add to the ring. Rearrangements of the carbocationic intermediate in standard EAS on benzene rings are uncommon due to the stability of the arenium ion, but rearrangements can occur in the alkyl side chain under different reaction conditions, particularly if a carbocation is formed at the benzylic position.

Fundamental Studies on the Reactivity Profile of Halogenated Ethylbenzenes

The substituents on an aromatic ring profoundly influence its chemical reactivity and the orientation of incoming electrophiles. The halogenated ethyl group in this compound exerts a complex electronic effect on the attached phenyl ring.

Substituents on a benzene ring govern its reactivity in electrophilic aromatic substitution through a combination of inductive and resonance effects. lumenlearning.commsu.edu

Inductive Effect: This effect is transmitted through the sigma (σ) bonds. Halogen atoms are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I). This effect removes electron density from the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene. msu.edulibretexts.org The alkyl chain itself has a weak electron-donating inductive effect (+I).

Resonance Effect: This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the ring. Halogens possess lone pairs that can be donated to the ring (+R effect). This donation of electron density preferentially stabilizes the carbocationic intermediates formed during attack at the ortho and para positions. pressbooks.pub

For halogen substituents, the strong deactivating inductive effect outweighs the weaker activating resonance effect, leading to a net deactivation of the ring. pressbooks.pubmsu.edu However, since the resonance effect stabilizes the intermediates for ortho and para attack, halogens are classified as ortho-, para-directing deactivators. libretexts.org

The (2-chloro-1,1-difluoroethyl) group as a whole is strongly deactivating due to the cumulative inductive effect of the three halogen atoms. This makes electrophilic substitution on the aromatic ring significantly slower than on benzene itself. The directing influence would be a balance between the ortho-, para-directing nature of the alkyl group and the complex electronic withdrawals, but it is generally expected to be ortho-, para-directing.

Table 2: Electronic Effects of Substituents on Aromatic Rings

Substituent TypeInductive EffectResonance EffectOverall ReactivityDirecting EffectExample
Activating GroupsElectron-donating (+I)Electron-donating (+R)Activatingortho, para-OH, -NH₂, -CH₃
Deactivating GroupsElectron-withdrawing (-I)Electron-withdrawing (-R)Deactivatingmeta-NO₂, -CN, -COR
HalogensElectron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para-F, -Cl, -Br

When a C-F bond is formed at a prochiral center, such as the benzylic carbon of an ethylbenzene derivative, a new stereocenter is created. Controlling the stereochemical outcome of such fluorination reactions is a significant challenge and an area of active research.

The conformation of organofluorine compounds is influenced by various stereoelectronic effects associated with the highly polarized C-F bond, including dipole-dipole interactions and hyperconjugation. nih.gov These effects can be harnessed to control molecular shape.

In reactions proceeding through radical or carbocationic intermediates, the benzylic center is typically planar (sp²-hybridized). An incoming fluorinating agent can therefore attack from either face, leading to a racemic or diastereomeric mixture of products in the absence of a chiral influence.

Achieving stereocontrol requires the use of chiral reagents, catalysts, or auxiliaries. For instance, in photocatalyzed HAT reactions, a chiral photosensitizer or a chiral organocatalyst can create a chiral environment around the substrate. acs.org This can induce a facial bias in the approach of the fluorinating agent to the planar radical intermediate, resulting in an enantioselective transformation. acs.org The development of stereoselective C(sp³)-H fluorination methods is critical for the synthesis of enantiomerically pure fluorinated molecules for pharmaceutical applications. nih.gov

Intermolecular Interactions and Non-Covalent Bonding Involving Halogen Atoms

In the study of chemical transformations, understanding the subtle forces that govern how molecules interact with one another is of paramount importance. For analogues of this compound, the presence of multiple halogen atoms—chlorine and fluorine—provides a rich landscape for investigating non-covalent interactions, particularly halogen bonding. These interactions, though weaker than covalent bonds, are highly directional and can significantly influence molecular recognition, self-assembly, and the stabilization of transition states in chemical reactions.

Characterization of Halogen Bonding Phenomena in Related Structures

Halogen bonding (XB) is a non-covalent interaction where a halogen atom (X) in a molecule R-X acts as an electrophilic species, or halogen bond donor, and interacts with a nucleophilic site, such as a lone pair on a Lewis base or an anion. rsc.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom when it is covalently bonded. nih.gov The interaction is characterized by its high directionality, with the R-X···B angle typically being close to 180°. nih.gov

In structures analogous to this compound, both chlorine and fluorine atoms are potential participants in such interactions. However, their ability to act as halogen bond donors differs significantly. The strength of a halogen bond donor generally follows the trend I > Br > Cl > F. nih.gov This trend is explained by the increasing positive character of the σ-hole, which correlates with the polarizability of the halogen and decreases with its electronegativity. nih.gov

Chlorine as a Halogen Bond Donor: The chlorine atom in a chloro-fluoro-alkyl system is a viable halogen bond donor. The presence of highly electronegative fluorine atoms on the adjacent carbon atom enhances the electrophilic character of the chlorine's σ-hole, making it more likely to engage in halogen bonding. Studies on related molecules like trifluoromethyl chloride (CF₃Cl) show a positive σ-hole on the chlorine atom, enabling it to form halogen bonds. researchgate.net

The benzene ring within these structures can act as a halogen bond acceptor, utilizing its π-electron system. Theoretical studies on complexes between halogenated molecules and benzene have characterized these interactions, noting that they are typically long-range, weak interactions akin to hydrogen bonds. mdpi.com The nature of these interactions is a mix of electrostatic and dispersion forces. mdpi.com

The table below summarizes key characteristics of halogen bonds based on findings from related chemical systems.

Interaction FeatureDescriptionGeneral Trend/Observation
Donor Strength The ability of the halogen atom to act as an electrophile.I > Br > Cl > F
Directionality The angle formed by the covalent bond (R-X) and the halogen bond (X···B).Highly directional, typically linear (≈180°)
Interaction Distance The distance between the halogen donor and the acceptor atom (B).Less than the sum of the van der Waals radii of X and B. nih.gov
Acceptor Site The nucleophilic region that interacts with the halogen.Lone pairs (e.g., on N, O, S), anions, or π-systems (e.g., benzene). rsc.orgnih.gov
Nature of Interaction The primary forces contributing to the bond.A combination of electrostatics, polarization, and dispersion. rsc.org

Theoretical Descriptions of Electron Density Distribution and σ-Holes

The theoretical foundation for halogen bonding is the concept of the σ-hole. researchgate.net A σ-hole is a region of lower electron density, and consequently more positive electrostatic potential, located on the outer surface of a halogen atom (X) along the extension of the R-X covalent bond. nih.govpolimi.it This region of positive potential can then interact attractively with a negative site on another molecule. nih.gov

The formation of a σ-hole is a direct result of the anisotropic distribution of electron density upon the formation of a covalent bond. nih.gov For a covalently bonded halogen, the electron density is not spherically symmetrical. Instead, there is typically a belt of higher, negative electrostatic potential perpendicular to the covalent bond axis, and a cap of lower, positive potential (the σ-hole) at the pole opposite the bond. nih.gov

Computational studies using methods like Density Functional Theory (DFT) are crucial for visualizing and quantifying the electrostatic potential on molecular surfaces. mdpi.com These models allow for the calculation of the maximum positive electrostatic potential (VS,max) associated with the σ-hole, which provides a quantitative measure of its ability to engage in halogen bonding.

The table below, derived from computational studies on analogous small halogenated molecules, illustrates how the nature of the halogen and its substituents affects the σ-hole potential.

MoleculeHalogen Atom of InterestCalculated VS,max (kcal/mol)Key Observation
CF₃Cl ClPositiveThe electron-withdrawing CF₃ group induces a significant positive σ-hole on the chlorine atom. researchgate.net
CF₃Br BrMore Positive than CF₃ClBromine is more polarizable and less electronegative than chlorine, leading to a stronger positive potential. nih.gov
CF₃I IMost Positive of the SeriesIodine's high polarizability results in the most positive σ-hole, making it the strongest XB donor. nih.gov
CF₄ FNegativeFluorine in CF₄ does not typically exhibit a positive σ-hole due to its high electronegativity. nih.gov

In analogues of this compound, the phenyl group and the difluoromethyl group act as electron-withdrawing substituents on the chloromethyl carbon. This electronic pull is relayed to the chlorine atom, depleting electron density along the C-Cl bond axis and creating a more positive σ-hole than might be found in a simpler chloroalkane. researchgate.net Theoretical techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can further be used to analyze the electron density topology, identifying bond critical points and characterizing the nature of the intermolecular interaction between the halogen's σ-hole and an acceptor. mdpi.comresearchgate.net These analyses confirm that halogen bonds are a distinct class of non-covalent interaction, driven by the unique electronic structure of covalently bonded halogen atoms.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1,1 Difluoroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Organic Compounds

NMR spectroscopy is an exceptionally powerful analytical method for determining the structure of organic molecules. numberanalytics.com For organofluorine chemistry, it is an indispensable tool. numberanalytics.comnumberanalytics.com The utility of NMR for fluorinated compounds stems from the favorable properties of the ¹⁹F nucleus, which has a nuclear spin of 1/2 and 100% natural abundance. numberanalytics.combiophysics.org This, combined with a high gyromagnetic ratio, makes ¹⁹F nearly as sensitive to NMR detection as ¹H. numberanalytics.comnumberanalytics.com

A key advantage of ¹⁹F NMR is the vast chemical shift range, which can span over 800 ppm. numberanalytics.comnih.gov This large dispersion allows for the clear resolution of signals from fluorine atoms in subtly different chemical environments, providing a detailed fingerprint of the molecule's structure. numberanalytics.combiophysics.org The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for structural and conformational analysis. numberanalytics.combiophysics.org

Advanced ¹⁹F NMR Techniques for Comprehensive Structural Confirmation and Quantitative Analysis

To fully harness the potential of ¹⁹F NMR, a suite of advanced techniques is employed to move beyond simple one-dimensional spectra. These methods are crucial for achieving comprehensive structural confirmation and enabling accurate quantitative analysis, especially in complex mixtures or for intricate molecular architectures. nih.govresearchgate.net

Obtaining high-quality, informative ¹⁹F NMR spectra is contingent upon the careful optimization of experimental parameters. The process begins with sample preparation, where the choice of a suitable deuterated solvent is critical to provide a lock signal and minimize solvent interference. numberanalytics.com For quantitative analysis, achieving accurate integrals requires setting the relaxation delay to at least five times the longitudinal relaxation time (T₁) of the signals of interest, ensuring complete relaxation between pulses. huji.ac.il

Further optimization involves instrumental settings. Low-field benchtop NMR spectrometers can be surprisingly effective for ¹⁹F NMR, as the lower field strength allows for more homogeneous excitation over the wide chemical shift range, which minimizes integration errors for quantitative work. chemrxiv.orgchemrxiv.org For high-field instruments, specialized pulse programs are necessary to ensure uniform excitation across the full spectrum. chemrxiv.org The addition of relaxation agents, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), can be used to shorten the necessary relaxation delays, significantly reducing the total experiment time without compromising quantitative accuracy. chemrxiv.org

Significant enhancements in sensitivity and data quality are achieved through specialized hardware and sophisticated pulse sequences. Modern NMR spectrometers can be equipped with probes specifically designed for fluorine analysis, such as ¹⁹F/¹H probes or versatile quadruple resonance CryoProbes. numberanalytics.combruker.com These probes, particularly cryogenic models, cool the detection electronics to extremely low temperatures, drastically reducing thermal noise and boosting the signal-to-noise ratio by a factor of three or more. bruker.com This heightened sensitivity is invaluable when analyzing samples at low concentrations. nih.gov

Optimized pulse sequences are equally important. For quantitative measurements, inverse gated decoupling is a preferred pulse sequence as it provides decoupled spectra for simplicity while maintaining the integrity of signal integrals by suppressing the Nuclear Overhauser Effect (NOE). huji.ac.il For structural analysis, broadband, phase-sensitive experiments that utilize adiabatic pulses ensure optimal performance across the wide range of ¹⁹F frequencies, yielding clean spectra with minimal artifacts. nih.gov

The spectra of fluorine-containing compounds are often complicated by extensive spin-spin couplings, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H). nih.gov These couplings, while rich in structural information, can lead to severe signal overlap in complex molecules, hampering analysis. researchgate.netmanchester.ac.uk Pure shift NMR techniques are a powerful solution to this problem. researchgate.net These advanced methods are designed to suppress the effects of scalar couplings, collapsing complex multiplets into single, sharp signals for each unique chemical environment. nih.govresearchgate.net

One such application is the combination of pure shift methods with spectral editing techniques like FESTA (Fluorine-Edited Selective TOCSY Acquisition). nih.govmanchester.ac.uk A pure shift FESTA experiment produces an ultra-high-resolution ¹H spectrum that contains only signals from protons coupled to a specific, selected ¹⁹F nucleus, with all couplings removed. researchgate.net This dramatically simplifies the spectrum, allowing for the unambiguous assignment of resonances and the precise measurement of chemical shifts, even in highly congested regions. researchgate.net

Application of ¹H and ¹³C NMR in Elucidating Benzene (B151609) Ring Substitution Patterns and Alkyl Chain Connectivity

While ¹⁹F NMR provides a unique window into the fluorinated portions of (2-Chloro-1,1-difluoroethyl)benzene, a complete structural picture requires the complementary information from ¹H and ¹³C NMR. These techniques are fundamental for characterizing the hydrocarbon framework, including the substitution pattern of the benzene ring and the connectivity of the alkyl side chain. pearson.comfiveable.me

In the ¹H NMR spectrum, protons attached directly to the benzene ring typically appear in the chemical shift range of 6.5–8.0 ppm. libretexts.orglibretexts.org The specific shifts and splitting patterns of these aryl protons are diagnostic of the substitution pattern. wisc.edu For a monosubstituted ring like that in this compound, one would expect a complex multiplet for the five aromatic protons. The methylene (B1212753) protons (–CH₂Cl) would be expected to appear further downfield, likely coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet.

¹³C NMR spectroscopy provides information on each unique carbon environment. fiveable.mehw.ac.uk Aromatic carbons absorb in the 120–150 ppm range. libretexts.orgoregonstate.edu The number of distinct signals in this region can confirm the monosubstitution pattern. libretexts.org The carbon of the chloromethyl group (–CH₂Cl) would typically appear in the 25–50 ppm range, while the highly deshielded difluorinated carbon (–CF₂–) would be found significantly further downfield and exhibit a large one-bond coupling to fluorine. oregonstate.edupdx.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual values may vary based on solvent and other experimental conditions.

Predicted ¹H NMR Data
AssignmentPredicted Shift (ppm)Predicted MultiplicityPredicted Coupling (J in Hz)
Aromatic H (C₆H₅)7.2 - 7.5Multiplet (m)N/A
Methylene H (CH₂)4.0 - 4.5Triplet (t)³JHF ≈ 15-20
Predicted ¹³C NMR Data
AssignmentPredicted Shift (ppm)Predicted MultiplicityPredicted Coupling (J in Hz)
Aromatic C (C₆H₅)125 - 140Singlets (s)N/A
Difluoro C (CF₂)110 - 130Triplet (t)¹JCF ≈ 240-280
Methylene C (CH₂)45 - 55Triplet (t)²JCF ≈ 20-30

Multi-Dimensional NMR Experiments (e.g., 2D HSQC, HMBC) for Through-Bond and Through-Space Correlations

To definitively connect the pieces of the structural puzzle identified by 1D NMR, two-dimensional (2D) experiments are essential. These techniques correlate different nuclei, providing an unambiguous map of the molecular connectivity. youtube.comyoutube.com

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify direct, one-bond correlations between protons and the carbons to which they are attached. youtube.comcolumbia.edu In the HSQC spectrum of this compound, a cross-peak would confirm the connection between the methylene protons (–CH₂) and the methylene carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably more powerful for skeletal elucidation, as it reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). youtube.comcolumbia.edu This is crucial for linking quaternary carbons or connecting different functional groups. For instance, an HMBC spectrum would show a correlation between the methylene protons (–CH₂) and the quaternary aromatic carbon they are attached to, as well as with the gem-difluoro carbon (–CF₂–). Likewise, the aromatic protons would show correlations to nearby aromatic carbons, confirming the substitution pattern and linking the phenyl ring to the ethyl side chain. Together, these 2D experiments provide irrefutable evidence for the complete molecular structure. nih.gov

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentProton SignalCorrelated Carbon SignalCorrelation TypeInformation Gained
HSQC-CH₂--CH₂-¹JCHConfirms direct C-H bond in the ethyl chain.
HMBC-CH₂--CF₂-²JCHConnects the methylene group to the difluoro carbon.
HMBC-CH₂-Aromatic C (quaternary)³JCHConnects the ethyl side chain to the benzene ring.
HMBCAromatic HAromatic C (quaternary)³JCHConfirms attachment point of the side chain.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (C₈H₇ClF₂), the nominal molecular weight can be calculated from the atomic weights of its constituent atoms. The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak in the mass spectrum, aiding in the identification of the compound.

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern upon electron ionization can be predicted based on the stability of the resulting carbocations and neutral fragments. The high-energy electrons used in electron ionization (typically 70 eV) impart significant energy to the molecule, causing it to fragment in characteristic ways. nih.gov

Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the benzene ring and the loss of halogen atoms. The phenyl group can stabilize a positive charge, making benzylic cleavage a common fragmentation pattern in related compounds. youtube.com

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass/charge) Predicted Fragment Ion Plausible Neutral Loss Significance
176/178[C₈H₇ClF₂]⁺-Molecular ion (M⁺) peak, showing the isotopic pattern for chlorine.
141[C₈H₇F₂]⁺ClLoss of a chlorine radical.
127[C₇H₅F₂]⁺CH₂ClCleavage of the C-C bond with loss of the chloromethyl radical.
109[C₇H₄F]⁺HF, CH₂ClSubsequent loss of hydrogen fluoride (B91410) from the [C₇H₅F₂]⁺ ion.
91[C₇H₇]⁺CClF₂HFormation of the tropylium (B1234903) ion, a common and stable fragment in alkylbenzenes. youtube.com
77[C₆H₅]⁺C₂H₂ClF₂Loss of the entire ethyl side chain, forming the phenyl cation. docbrown.info

This table is based on predicted fragmentation patterns and not on experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational landscape of a molecule. These methods are complementary, as some vibrational modes may be more prominent in either the IR or Raman spectrum.

For this compound, the vibrational spectra would be characterized by absorptions corresponding to the benzene ring, the aliphatic side chain, and the carbon-halogen bonds. The analysis of these spectra can be supported by computational chemistry methods, which can predict vibrational frequencies and intensities. nih.gov

Key Vibrational Modes:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. docbrown.info

Aliphatic C-H Stretching: Expected in the 3000-2850 cm⁻¹ range.

C-F Stretching: Strong absorptions are characteristic for C-F bonds, usually found in the 1400-1000 cm⁻¹ region. The geminal difluoro group (-CF₂-) would likely exhibit strong symmetric and asymmetric stretching modes.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range. rsc.org

Benzene Ring Vibrations: The benzene ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and out-of-plane C-H bending vibrations that are indicative of the substitution pattern. docbrown.info

Conformational Analysis:

The rotation around the C-C single bond between the benzene ring and the ethyl side chain can lead to different conformers. The relative orientation of the bulky chloro and fluoro substituents with respect to the phenyl ring will influence the molecule's stability and its vibrational spectra. In substituted ethylbenzenes, conformers where the substituent is either planar or perpendicular to the benzene ring are often considered. rsc.org The steric hindrance caused by the 1,1-difluoro-2-chloroethyl group would likely lead to a preferred conformation that minimizes steric strain.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity Technique
Aromatic C-H Stretch3100 - 3000Medium to WeakIR, Raman
Aliphatic C-H Stretch3000 - 2850MediumIR, Raman
C=C Aromatic Stretch1600 - 1450Medium to StrongIR, Raman
C-F Asymmetric Stretch~1350 - 1250StrongIR
C-F Symmetric Stretch~1150 - 1050StrongIR
C-Cl Stretch800 - 600Medium to StrongIR, Raman
Aromatic C-H Out-of-Plane Bend900 - 675StrongIR

This table is based on characteristic group frequencies and data from analogous compounds. docbrown.inforsc.org The exact positions and intensities would require experimental or computational analysis.

Integration of Multimodal Spectroscopic Data for Comprehensive Structural Assignments and Conformational Studies

The definitive structural elucidation of this compound is best achieved through the synergistic integration of data from multiple spectroscopic techniques. jchps.comarxiv.org Each method provides a piece of the structural puzzle, and their combination allows for a more confident and detailed assignment.

The process begins with mass spectrometry, which establishes the molecular formula (C₈H₇ClF₂) and provides key fragmentation data. The presence of a chlorine atom is confirmed by the isotopic pattern of the molecular ion peak. The fragmentation analysis offers initial insights into the connectivity of the molecule, such as the presence of a phenyl group and a halogenated ethyl side chain.

Next, vibrational spectroscopy (IR and Raman) corroborates the presence of the identified functional groups. The characteristic absorptions for the benzene ring, aliphatic C-H, C-F, and C-Cl bonds would need to be present in the spectra. The absence of signals for other functional groups (e.g., O-H or C=O) would confirm their non-existence in the molecule.

Furthermore, the detailed analysis of the fingerprint region in the IR and Raman spectra can provide information about the molecule's specific conformation. By comparing experimental spectra with those predicted for different conformers using computational models, the most stable conformation in the gas or condensed phase can be inferred. nih.govsns.it

Computational and Theoretical Chemistry Studies on 2 Chloro 1,1 Difluoroethyl Benzene and Analogues

Quantum Chemical Calculations for Elucidating Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a widely used quantum mechanical approach for studying chemical reactions due to its favorable balance of computational cost and accuracy. mdpi.com DFT calculations are instrumental in mapping out the potential energy surface of a reaction, which helps in identifying reactants, products, intermediates, and, crucially, transition states. arxiv.org The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate.

For halogenated ethylbenzenes such as (2-Chloro-1,1-difluoroethyl)benzene, DFT can be applied to investigate various reaction mechanisms, including elimination and substitution reactions. For instance, in a dehydrochlorination reaction, DFT can model the pathway, locate the four-membered cyclic transition state, and calculate the activation energy. researchgate.net The analysis of the electronic properties along the reaction path, such as natural bond orbital (NBO) charges and bond orders, can reveal the degree of bond breaking and forming in the transition state, indicating whether the mechanism is synchronous or asynchronous. researchgate.net DFT computations have been successfully used to suggest that the rate-determining step in the elimination reactions of similar chloroalkenes is the breaking of the C-Cl bond. researchgate.net

Table 1: Exemplary DFT-Calculated Energies for a Hypothetical Elimination Reaction of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State (TS)Four-membered cyclic structure for HCl elimination+45.5
Products(1,1-Difluorovinyl)benzene + HCl+15.2

While DFT is a versatile tool, high-level ab initio methods are often required for calculations demanding very high accuracy, often referred to as "gold standard" computations. Among these, the Coupled Cluster method with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is renowned for its reliability in predicting molecular properties. arxiv.org CCSD(T) is particularly effective for systems where electron correlation effects are significant, such as in describing dispersion interactions. arxiv.org

Due to its high computational cost, CCSD(T) is typically used for smaller molecules or to benchmark the results obtained from more computationally efficient methods like DFT. For this compound, CCSD(T) calculations can provide highly accurate values for geometric parameters (bond lengths and angles), dipole moments, and interaction energies, which can then be used to validate or parameterize DFT functionals for studies on larger, related systems. arxiv.orgsns.it

Table 2: Comparison of a Hypothetical C-Cl Bond Length in this compound Calculated by Different Methods.
MethodBasis SetC-Cl Bond Length (Å)
DFT (B3LYP)6-31G(d)1.805
DFT (M06-2X)6-311++G(d,p)1.791
MP2cc-pVTZ1.785
CCSD(T)cc-pVTZ1.782

Molecular Dynamics Simulations and Conformational Analysis of Halogenated Ethylbenzenes

Halogenated ethylbenzenes are flexible molecules that can exist in various spatial arrangements or conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. researchgate.net

Molecular Dynamics (MD) simulations, governed by the principles of classical mechanics, can be employed to explore the conformational space of this compound over time. These simulations can reveal the preferred orientations of the ethyl side chain relative to the benzene (B151609) ring. The key dihedral angles that define the conformation are the C-C-Cα-Cβ and Cα-Cβ-Cl-H angles. Quantum chemical calculations are then used to optimize the geometries of the conformers found through MD or systematic conformational searches and to calculate their relative stabilities with high accuracy. researchgate.net For substituted ethylbenzenes, the relative stabilities of the minima on the potential energy surface often correlate with the electronic nature of the substituents. researchgate.net

Prediction of Spectroscopic Parameters and Rigorous Validation with Experimental Data

Computational chemistry is a vital tool for interpreting and predicting spectroscopic data. Quantum chemical methods can calculate various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths. sns.itjocpr.com

For this compound, DFT calculations can predict the entire vibrational spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. scielo.br This theoretical-experimental synergy is crucial for assigning specific vibrational modes to the observed absorption bands. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure. beilstein-journals.org The accuracy of these predictions relies heavily on the chosen level of theory and basis set. sns.itjocpr.com

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeCalculated Frequency (B3LYP/6-311G**)Scaled FrequencyExperimental Frequency
C-H stretch (Aromatic)315030243020
C-F stretch (asymmetric)118011331135
C-F stretch (symmetric)112510801082
C-Cl stretch750720718

Investigation of Substituent Effects on Chemical Reactivity and Stability through Computational Modeling

The chemical properties of a benzene derivative are significantly influenced by the nature and position of substituents on the aromatic ring. Computational modeling provides a quantitative way to study these substituent effects. etamu.edusmf.mx By systematically changing the substituent on the phenyl ring of this compound (e.g., adding electron-donating groups like -NH₂ or -OCH₃, or electron-withdrawing groups like -NO₂) and calculating properties of interest, one can establish clear structure-activity relationships. nih.gov

Application of Frontier Molecular Orbital Theory in Understanding Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within molecular orbital theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity. The locations of the HOMO and LUMO on the molecule indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis might show the HOMO is primarily located on the benzene ring, suggesting it is susceptible to electrophilic attack, while the LUMO might be localized along the C-Cl bond, indicating a site for nucleophilic attack. smf.mxscispace.com

Table 4: Calculated Frontier Orbital Energies (in eV) for para-Substituted this compound Analogues.
Substituent (para-)E(HOMO)E(LUMO)HOMO-LUMO Gap
-H (none)-9.25-0.558.70
-NH₂ (donating)-8.50-0.408.10
-NO₂ (withdrawing)-10.10-1.508.60

Synthetic Utility and Advanced Chemical Transformations of 2 Chloro 1,1 Difluoroethyl Benzene

Role as a Key Intermediate in the Synthesis of More Complex Organic Molecules

(2-Chloro-1,1-difluoroethyl)benzene is a pivotal intermediate in the synthesis of a variety of organic compounds. Its utility stems from the differential reactivity of the chlorine and fluorine atoms, as well as the potential for transformations on both the ethyl side chain and the aromatic ring. This allows for a stepwise and controlled introduction of various functional groups, leading to the construction of intricate molecular architectures.

One of the primary applications of this compound is in the preparation of fluorinated analogues of biologically active molecules. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent compound, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. For instance, the difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups, and its introduction can profoundly impact a molecule's biological activity.

Furthermore, the presence of the chlorine atom provides a handle for a range of nucleophilic substitution and cross-coupling reactions, enabling the extension of the carbon skeleton and the introduction of diverse functionalities. The benzene (B151609) ring itself can also be subjected to electrophilic aromatic substitution reactions, further expanding the synthetic possibilities.

Conversion to Other Fluorinated and Halogenated Derivatives Through Selective Transformations

The selective transformation of this compound into other valuable fluorinated and halogenated derivatives is a cornerstone of its synthetic utility. These transformations can be broadly categorized into derivatization via cross-coupling reactions and targeted functionalization of the halogenated ethyl side chain.

Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are powerful tools in organic synthesis. wikipedia.org These reactions typically involve a metal catalyst, such as palladium, and the coupling of an organometallic reagent with an organic halide. wikipedia.org In the context of this compound, the chlorine atom on the ethyl side chain can serve as a reactive site for such transformations.

While direct cross-coupling at the C-Cl bond of the ethyl chain can be challenging, derivatization of the aromatic ring offers a more common and well-established route. For instance, the benzene ring can be halogenated to introduce a bromine or iodine atom, which can then readily participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic core, while leaving the (2-chloro-1,1-difluoroethyl) side chain intact for further manipulation.

Table 1: Examples of Cross-Coupling Reactions for Aryl Halide Derivatization

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki Coupling Aryl halide, Arylboronic acidPd catalyst, BaseBiaryl
Stille Coupling Aryl halide, OrganostannanePd catalystAryl-substituted compound
Sonogashira Coupling Aryl halide, Terminal alkynePd catalyst, Cu co-catalyst, BaseArylalkyne
Buchwald-Hartwig Amination Aryl halide, AminePd catalyst, BaseArylamine

This table provides a general overview of common cross-coupling reactions that can be applied to aryl halide derivatives of this compound.

The halogenated ethyl side chain of this compound is a hub of reactivity, offering numerous possibilities for targeted functionalization. The presence of both chlorine and fluorine atoms allows for selective chemical manipulations.

Nucleophilic Substitution: The chlorine atom is more susceptible to nucleophilic substitution than the fluorine atoms. This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, to displace the chloride and form new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively. These reactions are often carried out under basic conditions.

Elimination Reactions: Treatment of this compound with a strong base can induce dehydrochlorination, leading to the formation of 1,1-difluoro-2-phenylethene. This vinyl fluoride (B91410) derivative is itself a valuable synthetic intermediate, capable of undergoing various addition and polymerization reactions.

Reductive Dehalogenation: Selective removal of the chlorine atom can be achieved using various reducing agents, yielding (1,1-difluoroethyl)benzene. This transformation can be useful when the difluoroethyl moiety is the desired functional group in the final product.

Table 2: Illustrative Functionalization Reactions of the Ethyl Side Chain

Reaction TypeReagent(s)Product Functional Group
Nucleophilic Substitution Sodium methoxide (B1231860) (NaOMe)Methoxy ether (-OCH₃)
Elimination Potassium tert-butoxide (t-BuOK)Vinyl fluoride (-CF=CH₂)
Reductive Dechlorination Tributyltin hydride (Bu₃SnH), AIBNDifluoroethyl (-CF₂CH₃)

This table showcases representative examples of transformations targeting the halogenated ethyl side chain.

Development of Novel Reagents and Catalytic Systems Leveraging the Unique Structural Features of this compound

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for the development of novel reagents and catalytic systems. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the adjacent carbon atom and the aromatic ring.

For example, organometallic reagents derived from this compound could exhibit unique reactivity profiles in catalysis. The synthesis of Grignard or organolithium reagents from halogenated precursors of this compound, followed by transmetalation to other metals like copper or zinc, could generate novel organometallic species for use in conjugate addition and cross-coupling reactions.

Furthermore, the chiral center that can be created at the carbon bearing the chlorine atom opens up possibilities for the design of new chiral ligands for asymmetric catalysis. By synthesizing enantiomerically pure derivatives of this compound and incorporating them into ligand scaffolds, it may be possible to develop highly effective catalysts for a range of stereoselective transformations. The fluorine atoms can also play a role in catalyst design by influencing the electronic properties and conformational preferences of the ligand, potentially leading to enhanced enantioselectivity and catalytic activity. While still an emerging area, the exploration of this compound in the development of novel chemical tools holds significant promise for advancing the field of organic synthesis.

Advanced Research Perspectives and Future Directions in Halogenated Ethylbenzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes for Complex Halogenated Compounds

The synthesis of complex halogenated molecules like (2-Chloro-1,1-difluoroethyl)benzene often relies on multi-step processes that may use harsh reagents and generate significant waste. The future of synthetic chemistry in this domain lies in developing more sustainable and atom-economical methods.

Table 1: Comparison of Synthetic Approaches for Halogenated Aromatic Compounds

FeatureClassical Synthetic Routes (e.g., Balz-Schiemann)Emerging Sustainable Routes
Principle Diazotization of anilines followed by thermal decomposition. acs.orgDirect C-H or C-F activation using transition metal or photoredox catalysis. idw-online.deresearchgate.net
Atom Economy Often low due to the use of stoichiometric reagents and generation of byproducts.High, as it minimizes protecting groups and activation steps.
Substrate Scope Can be limited by the stability of the diazonium intermediate.Broadening scope, with a focus on functional group tolerance. acs.org
Conditions Often requires harsh conditions (e.g., strong acids, high temperatures).Typically milder, often proceeding at or near room temperature. rsc.org
Future Goal Replacement with more efficient methods.Development of catalysts with higher turnover numbers and broader applicability.

This table provides a generalized comparison of synthetic strategies relevant to the field.

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Systems for Selective Functionalization

The this compound molecule possesses multiple sites for potential functionalization: the aromatic ring, the C-F bonds, and the C-Cl bond. A major frontier in its chemistry is the development of catalytic systems that can selectively target one of these sites in the presence of the others.

The activation of carbon-fluorine (C-F) bonds, the strongest single bonds in organic chemistry, is a particularly challenging yet rewarding field of study. researchgate.netresearchgate.net Recent progress has shown that transition metals like nickel, palladium, and cobalt can catalyze the selective functionalization of a single C-F bond in gem-difluoroalkyl groups. researchgate.netacs.orgrsc.org These reactions often proceed through mechanisms like β-fluoride elimination, driven by the formation of a strong metal-fluoride bond. acs.org Future research will aim to develop catalysts that can differentiate between the C-F and C-Cl bonds of the chloro-difluoroethyl group, enabling programmed, site-selective modifications. Furthermore, exploring the reactivity of the aromatic ring through transition-metal-catalyzed C-H activation presents another avenue for diversification, allowing the introduction of various functional groups at specific positions on the benzene (B151609) ring. nih.gov

Table 2: Catalytic Systems for C-F Bond Functionalization in Related Fluoroalkanes

Catalyst SystemSubstrate TypeTransformationKey Feature
Nickel(I) Complexes gem-DifluorocyclopropanesHydrodefluorination / Ring-openingProceeds via a radical mechanism to form monofluoroalkenes with high Z-selectivity. rsc.org
Palladium(0)/Ligand gem-DifluoroalkenesStereodivergent Cross-CouplingCatalyst control allows access to both (E)- and (Z)-monofluoroalkene products from the same substrate. acs.org
Cobalt/Grignard Alkyl FluoridesCross-CouplingEnables C-C bond formation by coupling alkyl fluorides with Grignard reagents. researchgate.net

This table summarizes catalytic systems used for C-F bond functionalization in compounds with structural similarities to the target molecule.

Integration of Advanced Computational Methods with Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chemical processes. For halogenated compounds like this compound, computational methods, particularly Density Functional Theory (DFT), are indispensable. numberanalytics.com

DFT allows researchers to predict and understand the structure and reactivity of molecules. numberanalytics.comnih.gov It can be used to calculate key parameters such as bond dissociation energies, electron density distributions, and the energies of reaction intermediates and transition states. researchgate.net This information is crucial for predicting which bonds (C-F, C-Cl, or C-H) are most likely to react under specific conditions and for rationalizing the regioselectivity of aromatic substitution reactions. msu.edu For example, by modeling the interaction between a substrate and a potential catalyst, chemists can rationally design more efficient and selective catalytic systems before embarking on extensive experimental work. researchgate.net This integrated approach saves time and resources while providing deep mechanistic insights that guide future experiments. researchgate.net

Expanding the Scope of Late-Stage Functionalization Strategies for Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing key chemical groups into complex molecules at the final steps of a synthesis. nih.govresearchgate.net This approach allows for the rapid generation of analogues of a lead compound, enabling efficient exploration of structure-activity relationships. nih.gov

The this compound moiety is an attractive candidate for LSF. The development of methods to install this group onto complex molecular scaffolds would be of significant interest, particularly in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and binding affinity. acs.org Research in this area focuses on developing robust reactions, often based on C-H activation or cross-coupling, that are tolerant of a wide range of functional groups present in drug-like molecules. idw-online.denih.gov The ability to use this compound itself as a coupling partner in LSF reactions would further expand its utility as a versatile building block for creating novel, high-value chemical entities. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-chloro-1,1-difluoroethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via halogenation or fluorination of aromatic precursors. For example, chlorination of 1,1-difluoroethylbenzene derivatives using reagents like SOCl₂ or PCl₅ under anhydrous conditions is common. Reaction temperature (e.g., 25–80°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and yield .
  • Key Considerations : Monitor reaction progress via GC-MS or NMR to optimize stoichiometry and avoid over-halogenation.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodology :

  • ¹⁹F NMR : The -CF₂Cl group exhibits distinct chemical shifts (~δ -80 to -90 ppm) due to fluorine electronegativity and coupling with adjacent Cl .
  • IR Spectroscopy : C-F stretching vibrations (1000–1300 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) provide structural confirmation .
    • Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G*) for accuracy .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodology : Conduct solubility tests in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane). Stability is assessed via accelerated degradation studies (40–60°C, 1–7 days) with HPLC monitoring .
  • Findings : Higher stability in halogenated solvents (e.g., chloroform) due to reduced hydrolysis risk .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Use B3LYP/cc-pVTZ to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict electrophilic attack sites (e.g., para positions on the benzene ring) .
  • Validation : Cross-reference with experimental regioselectivity in nitration or sulfonation reactions .

Q. What mechanistic insights explain contradictory kinetic data in dehalogenation reactions of this compound?

  • Methodology : Perform kinetic isotope effect (KIE) studies and transition state analysis using M06-2X/def2-TZVP. Discrepancies often arise from solvent effects (e.g., protic vs. aprotic) or competing pathways (e.g., radical vs. ionic mechanisms) .
  • Case Study : Conflicting hydrolysis rates in aqueous ethanol vs. DMF may stem from hydrogen-bonding interactions stabilizing intermediates .

Q. How can chiral derivatives of this compound be synthesized for asymmetric catalysis studies?

  • Methodology : Employ enantioselective fluorination catalysts (e.g., Cinchona alkaloid-based) or resolution via chiral column chromatography. Characterize using circular dichroism (CD) and compare with B3LYP-simulated spectra .
  • Challenges : Steric hindrance from the -CF₂Cl group may reduce enantiomeric excess (ee) .

Q. What environmental degradation products form when this compound is exposed to UV light or microbial action?

  • Methodology : Conduct photolysis (UV-C lamp, 254 nm) or biodegradation assays (e.g., Pseudomonas spp.). Analyze products via LC-QTOF-MS. Predominant products include 1-chloro-2-(2-chloroethylene)benzene and fluorinated benzoic acids .
  • Toxicity Assessment : Use zebrafish embryo assays to evaluate ecotoxicity of degradation byproducts .

Methodological Guidelines

  • Safety : Follow OSHA standards for halogenated compounds. Use fume hoods, PPE, and neutralize waste with 10% NaHCO₃ .
  • Data Interpretation : Resolve spectral ambiguities using hybrid DFT functionals (e.g., B3LYP for IR, CAM-B3LYP for UV-Vis) .
  • Contradiction Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing data discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.